molecular formula C15H11FN2O4 B10986304 methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate

methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate

Cat. No.: B10986304
M. Wt: 302.26 g/mol
InChI Key: RJUJRWQCGHZZQK-UHFFFAOYSA-N
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Description

Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate is a chemical compound with the following structure:

Molecular Formula: C15H11FN2O4\text{Molecular Formula: } C_{15}H_{11}FN_2O_4 Molecular Formula: C15​H11​FN2​O4​

This compound belongs to the class of 4-hydroxy-2-quinolones, which have garnered interest due to their pharmaceutical and biological activities . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic routes for methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate are not explicitly documented in the available literature. we can infer that it involves the condensation of a furan-2-carboxylic acid derivative with a 6-fluoro-4-oxoquinazolin-3(4H)-ylmethylamine moiety. Industrial production methods may vary, but efficient synthesis likely involves optimized reaction conditions and purification steps.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions could include derivatives with altered functional groups or ring systems.

Scientific Research Applications

Methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate finds applications in several fields:

    Medicine: Investigate its potential as a drug candidate, considering its unique structure and biological activities.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Biology: Assess its impact on cellular processes and interactions.

    Industry: Evaluate its suitability for industrial processes or materials.

Mechanism of Action

The compound’s mechanism of action remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular functions. Further research is needed to uncover its precise mode of action.

Comparison with Similar Compounds

While detailed information on similar compounds is scarce, we can compare methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate with related quinolone derivatives. Its uniqueness lies in the combination of a furan-2-carboxylate moiety with the 6-fluoro-4-oxoquinazolin-3(4H)-ylmethyl group.

Properties

Molecular Formula

C15H11FN2O4

Molecular Weight

302.26 g/mol

IUPAC Name

methyl 5-[(6-fluoro-4-oxoquinazolin-3-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C15H11FN2O4/c1-21-15(20)13-5-3-10(22-13)7-18-8-17-12-4-2-9(16)6-11(12)14(18)19/h2-6,8H,7H2,1H3

InChI Key

RJUJRWQCGHZZQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=NC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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